molecular formula C8H10ClNO2S B13084153 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B13084153
M. Wt: 219.69 g/mol
InChI Key: QSSLZCDVOCVYLL-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₀ClNO₂S. This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a methyl-substituted pyridine ring. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(6-Methylpyridin-2-yl)ethanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(6-Methylpyridin-2-yl)ethanol+SOCl22-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride+SO2+HCl\text{2-(6-Methylpyridin-2-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(6-Methylpyridin-2-yl)ethanol+SOCl2​→2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly as a building block for sulfonamide-based drugs.

    Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)ethanol: The precursor to 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride.

    2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide: A derivative formed by the reaction with amines.

    2-(6-Methylpyridin-2-yl)ethane-1-sulfonic acid: A derivative formed by oxidation.

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3

InChI Key

QSSLZCDVOCVYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCS(=O)(=O)Cl

Origin of Product

United States

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